molecular formula C11H15FN2O B13546289 1-(3-Fluoro-4-nitrobenzyl)piperazine

1-(3-Fluoro-4-nitrobenzyl)piperazine

Cat. No.: B13546289
M. Wt: 210.25 g/mol
InChI Key: FUFWLOPYIWUXKW-UHFFFAOYSA-N
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Description

2-fluoro-4-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-fluoro-4-formylphenol with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity 2-fluoro-4-[(piperazin-1-yl)methyl]phenol .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-fluoro-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a fluorine atom and a piperazine ring, which can enhance its pharmacokinetic properties and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-fluoro-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

FUFWLOPYIWUXKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)F

Origin of Product

United States

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